4-[3-(2-methoxyethylamino)-3-oxopropyl]-N-(2-phenylethyl)piperidine-1-carboxamide
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Overview
Description
4-[3-(2-methoxyethylamino)-3-oxopropyl]-N-(2-phenylethyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methoxyethylamino)-3-oxopropyl]-N-(2-phenylethyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a carboxylic acid derivative and an amine.
Functionalization of the Piperidine Ring: The piperidine ring can be functionalized with various groups, such as the 2-methoxyethylamino group, through nucleophilic substitution reactions.
Final Assembly: The final step involves coupling the functionalized piperidine ring with the phenylethyl group through a suitable coupling reaction, such as a reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve scaling up the reactions to larger volumes and implementing continuous flow processes to increase efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-methoxyethylamino)-3-oxopropyl]-N-(2-phenylethyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the methoxyethylamino group may result in the formation of corresponding oxo derivatives, while reduction of the carboxamide group may yield amine derivatives.
Scientific Research Applications
4-[3-(2-methoxyethylamino)-3-oxopropyl]-N-(2-phenylethyl)piperidine-1-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe to investigate the function of specific enzymes or receptors.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[3-(2-methoxyethylamino)-3-oxopropyl]-N-(2-phenylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2-methoxyethylamino)-3-oxopropyl]-N-(2-phenylethyl)piperidine-1-carboxamide
- 4-[3-(2-ethoxyethylamino)-3-oxopropyl]-N-(2-phenylethyl)piperidine-1-carboxamide
- 4-[3-(2-methoxyethylamino)-3-oxopropyl]-N-(2-benzyl)piperidine-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, chemical reactivity, and physical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-[3-(2-methoxyethylamino)-3-oxopropyl]-N-(2-phenylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-26-16-13-21-19(24)8-7-18-10-14-23(15-11-18)20(25)22-12-9-17-5-3-2-4-6-17/h2-6,18H,7-16H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIBVVNLKFXORQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC1CCN(CC1)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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